2-Amino-3-(4-fluorophenyl)propanenitrile
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Overview
Description
2-Amino-3-(4-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H9FN2 It is characterized by the presence of an amino group, a fluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-fluorophenyl)propanenitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions generally include a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(4-fluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-(4-fluorophenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Amino-3-(3-fluorophenyl)propanenitrile
- 2-Amino-3-(4-chlorophenyl)propanenitrile
- 2-Amino-3-(4-bromophenyl)propanenitrile
Comparison: Compared to its analogs, 2-Amino-3-(4-fluorophenyl)propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
753414-47-0 |
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Molecular Formula |
C9H9FN2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-amino-3-(4-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9H,5,12H2 |
InChI Key |
MBIJHJYDUDWVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)N)F |
Origin of Product |
United States |
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